1-(4-Hydroxy-3-methoxyphenyl)dodecan-3-one
Overview
Description
“1-(4-Hydroxy-3-methoxyphenyl)dodecan-3-one” is a chemical compound with the molecular formula C19H30O3 and a molecular weight of 306.4397 . It is also known by other names such as “3-Dodecanone, 1-(4-hydroxy-3-methoxyphenyl)-”, “4-Hydroxy-3-methoxyphenethyl nonyl ketone”, “8-Paradol”, and "12-Dihydroshogaol" .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-17(20)13-11-16-12-14-18(21)19(15-16)22-2/h12,14-15,21H,3-11,13H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its 3D structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.4397 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the sources I have access to.Scientific Research Applications
Identification in Natural Products
1-(4-Hydroxy-3-methoxyphenyl)dodecan-3-one has been identified in natural products such as Chinese ginger (Zingiber officinale Roscoe). Research on Zingiber officinale reveals the presence of two new phenylalkanoids, including a variant of this compound (Wang et al., 2011).
Synthesis and Characterization
This compound has been a subject of synthesis studies. For instance, amyl 4-hydroxy-3-methoxycinnamate, a compound related to 1-(4-Hydroxy-3-methoxyphenyl)dodecan-3-one, was synthesized through esterification, providing insights into the synthesis process and optimal reaction conditions (Lin Xin-jie, 2012).
Metabolic Studies
Metabolic studies have explored how similar compounds are processed in biological systems. For example, the metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavor compound, was examined in rats, leading to the identification of various metabolites (Jodynis-Liebert, 1993).
Crystal Structure Analysis
The crystal structure of compounds with similar functional groups has been analyzed. For example, the crystal structure of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was studied, providing insights into hydrogen bonding and molecular interactions (Thippeswamy et al., 2011).
Evaluation in Cancer Research
Compounds structurally similar to 1-(4-Hydroxy-3-methoxyphenyl)dodecan-3-one have been evaluated for their potential in cancer research. For instance, aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one were synthesized and evaluated for cytotoxic activities against various neoplasms and carcinoma cells (Yerdelen et al., 2015).
properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-17(20)13-11-16-12-14-18(21)19(15-16)22-2/h12,14-15,21H,3-11,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQRTQZWHUXDLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181575 | |
Record name | 3-Dodecanone, 1-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | [8]-Paradol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040640 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-(4-Hydroxy-3-methoxyphenyl)dodecan-3-one | |
CAS RN |
27113-23-1 | |
Record name | [8]-Paradol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27113-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Dodecanone, 1-(4-hydroxy-3-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027113231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Dodecanone, 1-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [8]-Paradol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040640 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
42 - 43 °C | |
Record name | [8]-Paradol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040640 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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